1-Azaspiro[5.7]tridecane
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Overview
Description
1-Azaspiro[5.7]tridecane is a heterocyclic compound with a unique spiro structure, characterized by a nitrogen atom incorporated into a bicyclic framework.
Preparation Methods
The synthesis of 1-Azaspiro[5.7]tridecane typically involves the condensation of 7,8,10,12,13-pentaoxaspiro[5.7]tridecane with tryptophan under the action of a catalyst based on samarium nitrate hexahydrate (Sm(NO3)3·6H2O) . This method has been shown to be efficient, yielding high-purity products. Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for potential scale-up processes .
Chemical Reactions Analysis
1-Azaspiro[5.7]tridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Azaspiro[5
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 1-Azaspiro[5.7]tridecane exerts its effects involves its interaction with cellular components. It has been shown to induce apoptosis in tumor cells, affecting the cell cycle and leading to cell death . The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to interact with cellular proteins and DNA is believed to play a crucial role .
Comparison with Similar Compounds
1-Azaspiro[5.7]tridecane can be compared with other similar compounds, such as:
1-Thia-4-azaspiro[4.5]decane: This compound also exhibits cytotoxic activity and has been studied for its anticancer properties.
7,8,10,12,13-pentaoxaspiro[5.7]tridecane: Used as a precursor in the synthesis of this compound, it shares some structural similarities.
N-substituted spiro terpene aza-diperoxides: These compounds have been synthesized using similar methods and exhibit biological activity.
The uniqueness of this compound lies in its specific spiro structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2828-78-6 |
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Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
1-azaspiro[5.7]tridecane |
InChI |
InChI=1S/C12H23N/c1-2-4-8-12(9-5-3-1)10-6-7-11-13-12/h13H,1-11H2 |
InChI Key |
YIUYRSWZJXPTSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)CCCCN2 |
Origin of Product |
United States |
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